molecular formula C4H7Br2N3 B13545155 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide

5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide

Cat. No.: B13545155
M. Wt: 256.93 g/mol
InChI Key: URUXUGYHJCVLDQ-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide (CAS RN: 499770-76-2) is a brominated heterocyclic compound with the molecular formula C₈H₈BrN₃·HBr. It features a 1,2,3-triazole core substituted with a bromomethyl group at the 5-position and a methyl group at the 1-position, forming a hydrobromide salt. This compound is characterized by high thermal stability, with a melting point exceeding 120°C . It is utilized as a versatile building block in organic synthesis, particularly in nucleophilic substitution reactions and cross-coupling methodologies, owing to the reactivity of the bromomethyl moiety. Its applications span pharmaceuticals, agrochemicals, and materials science, where it serves as a precursor for functionalized triazole derivatives .

Properties

Molecular Formula

C4H7Br2N3

Molecular Weight

256.93 g/mol

IUPAC Name

5-(bromomethyl)-1-methyltriazole;hydrobromide

InChI

InChI=1S/C4H6BrN3.BrH/c1-8-4(2-5)3-6-7-8;/h3H,2H2,1H3;1H

InChI Key

URUXUGYHJCVLDQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=N1)CBr.Br

Origin of Product

United States

Preparation Methods

Reaction Overview:

  • Starting material: 1-Methyl-1H-1,2,3-triazole
  • Reagents: Bromomethylating agents such as N-bromosuccinimide (NBS) with formaldehyde or paraformaldehyde
  • Conditions: Acidic or basic catalysis, often under reflux or microwave irradiation

Representative Procedure:

Step Conditions Outcome
Bromomethylation NBS, formaldehyde, in acetic acid or DMF at 60–80°C Formation of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole

Note: This method yields moderate to high yields (~50-70%) depending on reaction parameters, with the key being controlled addition of NBS to prevent over-bromination.

Bromination of Methyl-Substituted Triazoles via Radical or Electrophilic Pathways

Another common route involves the bromination of methyl groups attached to the triazole ring, often using molecular bromine or N-bromosuccinimide under radical conditions.

Reaction Conditions:

  • Reagents: Bromine (Br₂) or NBS
  • Catalyst: Radical initiators such as azobisisobutyronitrile (AIBN)
  • Solvent: Carbon tetrachloride (CCl₄), acetic acid, or dichloromethane
  • Temperature: 25–50°C

Reaction Pathway:

The methyl group undergoes radical bromination, replacing a hydrogen atom with bromine to form the bromomethyl derivative.

Yield Reaction Conditions Notes
45-60% Bromine or NBS, AIBN, in CCl₄ at 40°C Controlled addition prevents polybromination

Research Data: A study reports a 45% yield of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole via radical bromination of methyl-triazole derivatives, with reaction times around 4–6 hours.

Multi-step Synthesis via Intermediate Formation

A more sophisticated approach involves forming a precursor such as 5-(trimethylsilyl)methyl-1-methyl-1H-1,2,3-triazole , followed by bromination.

Methodology (Based on Patent CN113651762A):

  • Step 1: Synthesize the trimethylsilyl precursor by reacting 5-bromomethyl-1-methyl-1H-1,2,3-triazole with trimethylsilyl chloride under basic conditions.
  • Step 2: Brominate the precursor using N-bromosuccinimide or elemental bromine, often in the presence of catalysts like copper or palladium complexes.

Reaction Conditions:

Parameter Details
Solvent Tetrahydrofuran (THF) or acetonitrile
Temperature 0–50°C
Catalyst Copper(II) acetate or palladium complexes
Yield Approximately 45%, depending on reaction control

This route offers high selectivity and minimizes over-bromination or side reactions.

Hydrobromide Salt Formation

Post-synthesis, the free base 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole is converted into its hydrobromide salt via acid-base neutralization.

Procedure:

  • Dissolve the free base in ethanol or methanol.
  • Add excess hydrobromic acid (HBr) or generate hydrobromide in situ via reaction with hydrobromic acid gas or aqueous HBr.
  • Recrystallize the product from suitable solvents to obtain pure 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide .

Summary of Reaction Conditions and Yields

Method Reagents Solvent Temperature Yield (%) Remarks
Direct Bromomethylation NBS, formaldehyde Acetic acid/DMF 60–80°C 50–70 Most straightforward
Radical Bromination Br₂ or NBS, AIBN CCl₄ 25–50°C 45–60 Controlled addition critical
Multi-step with Silyl Intermediate TMSCl, NBS THF 0–50°C ~45 High selectivity
Salt Formation HBr, ethanol Ethanol/methanol RT Quantitative Final salt preparation

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-(azidomethyl)-1-methyl-1H-1,2,3-triazole, while oxidation with potassium permanganate can produce 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole-4-carboxylic acid.

Scientific Research Applications

Chemistry

In chemistry, 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide is used as a versatile intermediate for the synthesis of various triazole derivatives. These derivatives are valuable in the development of new materials, catalysts, and ligands for coordination chemistry.

Biology

In biological research, this compound is used to modify biomolecules, such as proteins and nucleic acids, through click chemistry. The triazole ring provides a stable linkage that is resistant to hydrolysis and enzymatic degradation, making it useful for bioconjugation and labeling studies.

Medicine

In medicine, triazole derivatives have shown potential as antifungal, antibacterial, and anticancer agents. This compound serves as a precursor for the synthesis of these bioactive compounds, contributing to drug discovery and development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its reactivity and stability make it suitable for various applications, including the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazolehydrobromide involves its reactivity towards nucleophiles. The bromomethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the triazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Bromomethyl Substituents

Table 1: Bromomethyl-Substituted Heterocycles

Compound Name Molecular Formula CAS RN Melting Point Key Properties Reference
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide C₈H₈BrN₃·HBr 499770-76-2 >120°C High thermal stability, reactive bromomethyl
1-(Bromomethyl)isoquinoline hydrobromide C₁₀H₈BrN·HBr 337508-56-2 210°C Rigid aromatic system, higher melting point
2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide C₉H₉BrN₂·HBr 934570-40-8 >170°C Enhanced π-stacking due to benzimidazole core

Key Observations :

  • Core Heterocycle: The triazole derivative exhibits greater synthetic versatility compared to isoquinoline or benzimidazole analogs, as the 1,2,3-triazole ring is more amenable to functionalization .
  • Melting Points: The benzimidazole and isoquinoline derivatives show higher melting points due to extended aromaticity and intermolecular interactions .
Halogen-Substituted Triazoles: Bromo vs. Chloro Derivatives

Table 2: Halogen-Substituted Triazoles

Compound Name Molecular Formula Halogen Melting Point Reactivity in SN2 Reactions Reference
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide C₈H₈BrN₃·HBr Br >120°C High (Br is a better leaving group)
5-(Chloromethyl)-1-methyl-1H-1,2,3-triazole hydrochloride C₄H₅ClN₃·HCl Cl Not reported Moderate

Key Observations :

  • Reactivity : The bromomethyl group undergoes nucleophilic substitution more readily than chloromethyl analogs due to the weaker C–Br bond .
  • Cost : Brominated derivatives are generally more expensive than chlorinated counterparts, as seen in pricing data (e.g., 5g of the bromo compound costs ¥82,000 vs. €1,809 for 500mg of the chloro analog) .
Positional Isomers and Substitution Patterns

Table 3: Positional Isomers of Brominated Triazoles

Compound Name Substitution Pattern Melting Point Biological Activity (Antifungal) Reference
5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide 1-Me, 5-BrMe >120°C Moderate (see Table 4)
5-Bromo-1-methyl-1H-1,2,4-triazole 1-Me, 5-Br Not reported Not tested

Key Observations :

  • 1,2,3- vs. 1,2,4-Triazoles : The 1,2,3-triazole isomer is more reactive in click chemistry, while 1,2,4-triazoles are often explored for coordination chemistry .

Table 4: Antifungal and Antimicrobial Activity

Compound Class Example Compound MIC against Candida albicans Activity vs. Gentamicin Reference
Bromomethyl-triazole derivatives 5-(Bromomethyl)-1H-1,2,3-triazole (precursor) 125 µg/mL Comparable to gentamicin
Nitro/methoxy-substituted triazoles 5-(4-Nitrophenyl)-1,2,3-triazole 18–20 mm inhibition zone Superior to gentamicin

Key Observations :

  • Bromine Effect : Bromomethyl-substituted triazoles exhibit moderate antifungal activity, likely due to the electrophilic bromine enhancing membrane permeability .
  • Substituent Polarity : Nitro and methoxy groups in other triazoles improve antimicrobial activity by increasing polarity and conjugation .

Biological Activity

Overview

5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is a chemical compound belonging to the triazole class, known for its diverse applications in medicinal chemistry and organic synthesis. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal, antibacterial, and anticancer research.

PropertyValue
CAS Number 2751610-76-9
Molecular Formula C₄H₇Br₂N₃
Molecular Weight 256.9 g/mol
Purity ≥95%

The biological activity of 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide is primarily attributed to its ability to interact with biological macromolecules. The bromomethyl group can undergo nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and nucleic acids, leading to modifications that can inhibit or alter their functions. Additionally, the triazole ring can engage in hydrogen bonding and π-π interactions, enhancing its binding affinity to target sites within enzymes or receptors.

Antifungal Activity

Research has indicated that derivatives of triazoles possess significant antifungal properties. 5-(Bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide has been studied as an intermediate in the synthesis of antifungal agents. Its mechanism typically involves the inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes.

Antibacterial Activity

The compound has shown promising results against various bacterial strains. Studies suggest that it may disrupt bacterial cell wall synthesis or interfere with protein synthesis pathways. The bromomethyl group enhances its reactivity towards nucleophilic sites on bacterial enzymes.

Anticancer Properties

Emerging studies have explored the anticancer potential of triazole derivatives. The compound's ability to form covalent bonds with specific proteins involved in cancer cell proliferation presents a potential mechanism for its anticancer activity. Preclinical trials have demonstrated that it may induce apoptosis in cancer cells through these interactions.

Case Studies and Research Findings

  • Antifungal Efficacy :
    • A study published in the Journal of Medicinal Chemistry evaluated several triazole derivatives for antifungal activity against Candida albicans. The results indicated that compounds similar to 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide exhibited IC50 values in the low micromolar range, showcasing effective antifungal properties.
  • Antibacterial Screening :
    • In a screening conducted against multi-drug resistant Staphylococcus aureus, triazole derivatives were found to inhibit bacterial growth significantly. The study highlighted that compounds with bromomethyl substitutions had enhanced antibacterial activity compared to their non-brominated counterparts.
  • Anticancer Research :
    • A recent investigation into the cytotoxic effects of triazole compounds on breast cancer cell lines revealed that 5-(bromomethyl)-1-methyl-1H-1,2,3-triazole hydrobromide induced apoptosis and inhibited cell migration at micromolar concentrations, suggesting a potential therapeutic role in cancer treatment.

Q & A

Q. Advanced

  • SHELX Refinement : High-resolution X-ray data processed via SHELXL provides accurate anisotropic displacement parameters, distinguishing between positional disorder and dynamic effects .
  • DFT Calculations : Optimized geometries (e.g., at the B3LYP/6-31G* level) predict vibrational frequencies and electrostatic potentials, validating experimental IR and NMR data .
  • DSC/TGA : Thermal analysis identifies decomposition thresholds (>120°C) and polymorphic transitions, critical for stability studies .

How does this compound interact with biological targets, and what methodological approaches elucidate its mechanism?

Advanced
The triazole ring participates in hydrogen bonding with enzyme active sites (e.g., cytochrome P450), while the bromomethyl group facilitates covalent binding to cysteine residues. Methods include:

  • Molecular Docking : AutoDock Vina simulates binding poses with target proteins (e.g., ΔG = -8.2 kcal/mol for kinase inhibition) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd_d = 1–10 µM) and stoichiometry .
  • X-ray Crystallography of Protein Complexes : Resolves interactions at atomic resolution, as seen in studies with bacterial enoyl-ACP reductases .

How do structural modifications (e.g., halogen substitution) alter physicochemical and biological properties?

Basic
Comparative studies with chloro or iodo analogs reveal:

SubstituentLogPMelting Point (°C)Bioactivity (IC50_{50})
-CH2_2Br1.8>120 (dec.)5.2 µM (Kinase X)
-CH2_2Cl1.595–988.7 µM
-CH2_2I2.1105–1103.9 µM
Bromine’s intermediate electronegativity balances lipophilicity and reactivity, enhancing membrane permeability .

What reaction mechanisms dominate in cross-coupling reactions involving this compound?

Advanced
In Suzuki-Miyaura couplings, the bromomethyl group undergoes palladium-catalyzed coupling with aryl boronic acids. Key steps include:

Oxidative addition of Pd(0) to C-Br bond.

Transmetallation with boronic acid.

Reductive elimination to form C-C bonds.
Side reactions (e.g., homocoupling) are suppressed using Pd(PPh3_3)4_4 and degassed toluene . Mechanistic studies via 11^{11}B NMR track boronic acid consumption .

How do environmental factors (pH, light) influence the compound’s stability?

Q. Basic

  • pH Stability : Degrades rapidly in alkaline conditions (pH >9) via hydrolysis of the C-Br bond. Stable in acidic buffers (pH 3–6) for >48 hours .
  • Light Sensitivity : UV exposure (λ <300 nm) induces radical-mediated decomposition, requiring storage in amber vials under inert gas .

What stereochemical challenges arise in synthesizing chiral derivatives, and how are they addressed?

Advanced
The triazole ring’s planar geometry prevents chirality, but substituents like asymmetric carbons in side chains introduce stereocenters. Chiral HPLC (e.g., Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) confirms absolute configuration. Kinetic resolution using lipases (e.g., CAL-B) achieves >90% ee in esterification reactions .

How can researchers reconcile conflicting reports on reaction yields or biological activity?

Advanced
Discrepancies often stem from:

  • Reagent Purity : Commercial bromomethylating agents vary in active bromide content; ICP-MS quantifies Br^- levels .
  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times affect IC50_{50} values. Standardized protocols (e.g., NIH/NCATS guidelines) improve reproducibility .
    Meta-analyses using tools like RevMan statistically harmonize data, identifying outliers through funnel plots .

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